2-Chloro-3-phenylpyrazolo[1,5-A]pyridine

Lipophilicity LogP Drug-likeness

This disubstituted pyrazolo[1,5-a]pyridine scaffold optimally balances reactivity and pharmacophore mimicry. The C2-chloro group enables late-stage Buchwald-Hartwig amination or Pd-catalyzed cross-coupling for rapid library synthesis, while the C3-phenyl ring simultaneously provides a ready hydrophobic probe for ATP-binding pocket interactions. Unlike simpler mono-substituted analogs, this dual-functional intermediate eliminates protection/deprotection steps, accelerating SAR campaigns. Supplied at ≥98% purity under ISO-certified quality systems, it delivers lower false-positive rates in biochemical assays. Procure directly for reliable, scalable kinase inhibitor derivatization.

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
Cat. No. B8763734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-phenylpyrazolo[1,5-A]pyridine
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CN3N=C2Cl
InChIInChI=1S/C13H9ClN2/c14-13-12(10-6-2-1-3-7-10)11-8-4-5-9-16(11)15-13/h1-9H
InChIKeyLWASNTXCDHTWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-phenylpyrazolo[1,5-A]pyridine: Core Scaffold Identity and Procurement Differentiation at a Glance


2-Chloro-3-phenylpyrazolo[1,5-A]pyridine (CAS 1428432-94-3) is a disubstituted pyrazolo[1,5-a]pyridine bearing a chlorine atom at the 2-position and a phenyl ring at the 3-position of the fused heterocyclic core . This substitution pattern imparts a calculated LogP of 3.65 and a topological polar surface area (TPSA) of 17.3 Ų, defining its lipophilic character and membrane permeability profile . The compound is supplied as a high-purity research intermediate (≥98%) by multiple vendors and is primarily utilized as a synthetic building block in medicinal chemistry programs targeting kinase inhibition and related therapeutic areas .

Why 2-Chloro-3-phenylpyrazolo[1,5-A]pyridine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyridine Analogs


The 2-chloro substituent provides a critical synthetic handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, while the 3-phenyl group simultaneously modulates steric and electronic properties of the heterocyclic core . Replacing this compound with either 2-chloropyrazolo[1,5-a]pyridine (lacking the 3-phenyl directing/modulating group) or 3-phenylpyrazolo[1,5-a]pyridine (lacking the 2-chloro reactive handle) results in a loss of the dual functionality required for sequential derivatization strategies. The specific 2,3-substitution pattern cannot be achieved in a single step from the parent unsubstituted scaffold, making direct procurement of the disubstituted compound essential for reliable structure-activity relationship (SAR) exploration [1].

Quantitative Differentiation Evidence for 2-Chloro-3-phenylpyrazolo[1,5-A]pyridine Against Closest Analogs


Lipophilicity Comparison: LogP 3.65 vs. 1.99 for 2-Chloro Analog Lacking 3-Phenyl Substituent

The target compound exhibits a calculated LogP of 3.6547, which is 1.67 log units higher than 2-chloropyrazolo[1,5-a]pyridine (LogP 1.9877) [1]. Both compounds share an identical TPSA of 17.3 Ų, meaning the lipophilicity difference is driven exclusively by the 3-phenyl group. This translates to an approximately 47-fold higher theoretical partition coefficient for the target compound, which directly impacts its behavior in biphasic reaction systems, chromatographic purification, and biological membrane partitioning .

Lipophilicity LogP Drug-likeness Permeability

Purity Benchmarking: ≥98% Assured Purity vs. 95% Standard for Unsubstituted 2-Chloro Analog

Multiple independent suppliers (Leyan, MolCore, LookChem) report purity specifications of 97–99% for 2-chloro-3-phenylpyrazolo[1,5-a]pyridine, with two vendors guaranteeing ≥98% . In contrast, the simpler analog 2-chloropyrazolo[1,5-a]pyridine is most commonly supplied at 95% purity . The 3–4 percentage-point purity gap corresponds to a 2.5–5× reduction in total impurity burden, which is significant for reactions sensitive to trace halogenated byproducts or for biological assays where impurities at the 5% level can confound dose-response interpretation.

Purity Quality Control Procurement Specification Reproducibility

Synthetic Route Specificity: Suzuki Coupling Route vs. Electrophilic Substitution for 3-Phenyl Analog

The target compound is prepared via palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-3-iodopyrazolo[1,5-a]pyridine with phenylboronic acid (Pd(OAc)₂, Cs₂CO₃, PPh₃, THF, 100 °C, 18 h, sealed tube) . This route preserves the 2-chloro substituent as a latent reactive handle. In contrast, 3-phenylpyrazolo[1,5-a]pyridine (CAS 1383675-75-9) is accessible via electrophilic substitution on the pre-formed pyrazolo[1,5-a]pyridine core or via [3+2] cycloaddition strategies that do not install a halogen at the 2-position [1][2]. The Suzuki coupling route of the target compound yields a product containing a site for orthogonal derivatization (C2–Cl), which the electrophilic route to the 3-phenyl analog cannot deliver.

Synthetic route Cross-coupling Intermediate Functionalization strategy

Molecular Weight Differentiation: 228.68 Da vs. 152.58 Da (2-Chloro Analog) and 194.23 Da (3-Phenyl Analog)

The target compound has a molecular weight of 228.68 g/mol, significantly higher than both 2-chloropyrazolo[1,5-a]pyridine (152.58 g/mol) and 3-phenylpyrazolo[1,5-a]pyridine (194.23 g/mol) . The mass difference of 76.10 Da relative to the 2-chloro analog reflects the added phenyl substituent, while the 34.45 Da difference relative to the 3-phenyl analog reflects the chlorine atom replacement of hydrogen. These mass differences are consequential for LC-MS method development, where each analog will exhibit distinct retention times and ionization characteristics under identical chromatographic conditions.

Molecular weight Physicochemical property Solubility Formulation

High-Value Application Scenarios for 2-Chloro-3-phenylpyrazolo[1,5-A]pyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor SAR Exploration Requiring a 2,3-Disubstituted Pyrazolo[1,5-a]pyridine Scaffold

When developing structure-activity relationships for kinase inhibitors that utilize the pyrazolo[1,5-a]pyridine core as a hinge-binding motif, the dual substitution pattern (C2–Cl, C3–Ph) provides an optimal starting point for systematic diversification. The chlorine atom enables late-stage functionalization via palladium-catalyzed cross-coupling or nucleophilic displacement, while the 3-phenyl group mimics hydrophobic pocket interactions found in ATP-competitive inhibitors. This specific substitution pattern avoids the need for sequential protection/deprotection steps required when building the same pattern from simpler analogs [1].

Synthesis of 2-Amino-3-phenylpyrazolo[1,5-a]pyridine Libraries via Buchwald-Hartwig Amination

The C2–Cl bond is specifically activated for Buchwald-Hartwig amination, enabling the construction of diverse 2-aminopyrazolo[1,5-a]pyridine libraries while retaining the 3-phenyl substituent. This orthogonal reactivity is not available with 3-phenylpyrazolo[1,5-a]pyridine, which lacks a halogen leaving group at C2. The high lipophilicity of the target compound (LogP 3.65) also facilitates extraction and purification of the aminated products, streamlining library synthesis workflows .

Pharmacokinetic Modulation Studies Comparing 2-Chloro vs. 2-Substituted Analogs

The quantitative lipophilicity difference (ΔLogP = +1.67 vs. the non-phenyl analog) makes 2-chloro-3-phenylpyrazolo[1,5-a]pyridine a valuable tool compound for systematically evaluating the contribution of the 3-phenyl group to LogD, plasma protein binding, and metabolic stability in a matched molecular pair analysis. Researchers can directly compare the in vitro ADME properties of the target compound with those of 2-chloropyrazolo[1,5-a]pyridine to isolate the effect of the 3-phenyl substituent [1].

Quality-Controlled Building Block for Fragment-Based Drug Discovery and High-Throughput Chemistry

With a supplier-guaranteed purity of ≥98% and ISO-certified quality systems (MolCore), this compound meets the stringent purity requirements for fragment-based screening and high-throughput parallel synthesis. The 3–4 percentage point purity advantage over the more commonly supplied 2-chloropyrazolo[1,5-a]pyridine (typically 95%) translates to lower false-positive rates in biochemical assays and more reliable yield calculations in parallel chemistry [1].

Quote Request

Request a Quote for 2-Chloro-3-phenylpyrazolo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.